ophiopogonanone E

Vue d'ensemble

Description

Ophiopogonanone E is a naturally occurring homoisoflavonoid compound primarily isolated from the tuberous roots of Ophiopogon japonicus, a plant belonging to the Liliaceae family . This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ophiopogonanone E can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Chemical synthesis routes often involve the cyclization of appropriate precursors under controlled conditions to form the chromanone structure characteristic of homoisoflavonoids .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus roots. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ophiopogonanone E undergoes various chemical reactions, including:

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Catalysts like aluminum chloride, reagents such as halogens or nitrating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted homoisoflavonoid derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

Ophiopogonanone E exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals such as hydroxyl radicals and hydrogen peroxide, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, possibly through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Cardioprotective Effects: It protects cardiac cells by reducing oxidative damage and improving mitochondrial function.

Comparaison Avec Des Composés Similaires

Ophiopogonanone E is unique among homoisoflavonoids due to its specific structural features and bioactivities. Similar compounds include:

Activité Biologique

Ophiopogonanone E, a homoisoflavonoid derived from Ophiopogon japonicus, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article consolidates findings from various studies, highlighting the compound's efficacy, underlying mechanisms, and potential therapeutic applications.

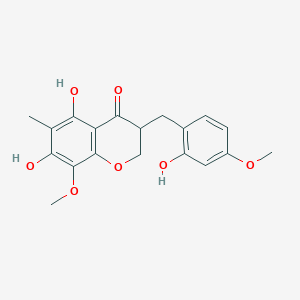

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified under homoisoflavonoids, a group known for their significant pharmacological properties. The molecular formula is , and its structure features multiple hydroxyl groups that are critical for its biological interactions.

1. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. Research indicates that it can significantly suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced RAW 264.7 macrophages. The IC50 values for these cytokines were reported as 32.5 ± 3.5 μg/mL and 13.4 ± 2.3 μg/mL, respectively .

The mechanism of action involves the inhibition of the MAPK signaling pathways, specifically affecting the phosphorylation of ERK1/2 and JNK, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been demonstrated through various assays that measure its ability to scavenge free radicals. Studies show that it effectively reduces oxidative stress markers in cellular models, thereby protecting cells from oxidative damage .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β and IL-6 production | , |

| Antioxidant | Scavenging of free radicals | , |

| Cytotoxic effects | Induction of apoptosis in cancer cell lines |

Case Study 1: Anti-Inflammatory Mechanism

A study conducted on RAW 264.7 macrophages showed that this compound significantly inhibited LPS-induced inflammation by reducing nitric oxide (NO) production and downregulating pro-inflammatory cytokines . The results were validated through ELISA assays measuring cytokine levels post-treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focusing on various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to selectively induce cell death in malignant cells while sparing normal cells .

Research Findings

Recent research has expanded the understanding of this compound's pharmacological profiles:

- Cell Viability Assays : this compound was tested across different concentrations to evaluate its effect on cell viability in both normal and cancerous cell lines. Results indicated a dose-dependent decrease in viability in cancer cells, suggesting its potential as a therapeutic agent .

- Mechanistic Studies : Further investigations revealed that this compound activates apoptotic pathways through the intrinsic pathway involving mitochondrial depolarization and cytochrome c release, emphasizing its role in cancer therapy .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFZMWWKEGLLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?

A1: this compound is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on this compound's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.

Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?

A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like this compound, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.

Q3: What analytical methods have been employed to identify and quantify this compound?

A4: Researchers have successfully isolated and characterized this compound from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including this compound, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.